![molecular formula C21H22ClN3O4 B1250721 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide CAS No. 186392-43-8](/img/structure/B1250721.png)
5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
概要
説明
CP 316819は、強力なグリコーゲンホスホリラーゼ阻害剤であり、主にその抗高血糖作用で知られています。 ヒト骨格筋グリコーゲンホスホリラーゼと肝臓グリコーゲンホスホリラーゼの両方を阻害するため、グルコース代謝の研究と、糖尿病に対する潜在的な治療的応用において貴重な化合物です .
準備方法
合成経路と反応条件
CP 316819の合成は、市販の出発物質から始まり、いくつかの工程を伴います。重要な工程には、インドール環の形成、続いて必要な置換基を導入するための官能基の修飾が含まれます。 反応条件は、通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .
工業的生産方法
CP 316819の工業的生産は、同様の合成経路に従う可能性がありますが、より大規模で行われます。 これには、スケーラビリティのための反応条件の最適化、一貫した品質の確保、および所望の純度レベルを達成するための結晶化またはクロマトグラフィーなどの精製技術の実施が含まれます .
化学反応の分析
反応の種類
CP 316819は、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されて、異なる酸化状態を形成することができます。
還元: 還元反応は、官能基を修飾し、その生物活性を変化させる可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 条件は、通常、制御された温度、特定のpHレベル、および不要な副反応を防ぐための不活性雰囲気の使用を伴います .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、CP 316819の異なる酸化形態を生成する可能性があり、置換反応は、修飾された生物活性を有する誘導体を生成する可能性があります .
科学研究への応用
化学
化学において、CP 316819は、グリコーゲン代謝を研究するためのツールとして使用されます。 グリコーゲンホスホリラーゼを阻害する能力により、グリコーゲンの分解と合成の調節を理解する上で貴重な存在となっています .
生物学
生物学的研究において、CP 316819は、細胞のエネルギー代謝を調査するために使用されます。 さまざまなグルコース条件下でのグリコーゲンの蓄積と利用の影響を研究するのに役立ちます .
医学
医学的には、CP 316819は、糖尿病の治療における潜在的な治療的応用を有しています。 グリコーゲンホスホリラーゼを阻害することにより、血糖値の調節を助け、高血糖を予防することができます .
工業
製薬業界では、CP 316819は、グリコーゲン代謝を標的とする新しい治療薬の開発とスクリーニングに使用されています .
科学的研究の応用
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity, particularly against non-small cell lung carcinoma (NSCLC). A study demonstrated that it functions as an inhibitor of specific kinases involved in cancer cell proliferation and survival. The compound's mechanism includes the induction of apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Table 1: Anticancer Activity of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Study Reference | Cancer Type | Mechanism of Action | IC50 (µM) |
---|---|---|---|
Non-Small Cell Lung Carcinoma | Apoptosis induction via kinase inhibition | 15 | |
Breast Cancer | Cell cycle arrest | 20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, suggesting a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to enhance the expression of neuroprotective factors and reduce inflammatory responses.
Case Study: Neuroprotection in Animal Models
A study involving animal models of neurodegeneration demonstrated that administration of this compound led to significant improvements in cognitive function and reduced markers of oxidative stress compared to control groups.
作用機序
CP 316819は、グリコーゲンをグルコースに分解する役割を担う酵素であるグリコーゲンホスホリラーゼを阻害することにより、その効果を発揮します。酵素の活性部位に結合することにより、グリコーゲンからグルコースへの変換を防ぎ、正常血糖条件下でグリコーゲンの蓄積につながります。 この阻害は、低血糖条件下で特に有効であり、そこで制御されたグリコーゲンの利用を可能にします .
類似化合物の比較
類似化合物
CP-91149: 同様の阻害効果を持つ別のグリコーゲンホスホリラーゼ阻害剤。
BAY U6751: グリコーゲンホスホリラーゼ阻害で知られていますが、効力と選択性が異なります。
チロロン二塩酸塩: グリコーゲンホスホリラーゼ阻害を示しますが、主にその抗ウイルス特性のために使用されます.
CP 316819の独自性
CP 316819は、骨格筋と肝臓の両方のグリコーゲンホスホリラーゼに対する高い効力と選択性のために際立っています。 低血糖条件下で神経細胞の死を防ぎ、脳の電気的電流を維持する能力は、その独自性と潜在的な治療的応用を高めます .
類似化合物との比較
Similar Compounds
CP-91149: Another glycogen phosphorylase inhibitor with similar inhibitory effects.
BAY U6751: Known for its glycogen phosphorylase inhibition but with different potency and selectivity.
Tilorone dihydrochloride: Exhibits glycogen phosphorylase inhibition but is primarily used for its antiviral properties.
Uniqueness of CP 316819
CP 316819 stands out due to its high potency and selectivity for both skeletal muscle and liver glycogen phosphorylase. Its ability to prevent neuronal cell death and maintain brain electrical currents under low glucose conditions adds to its uniqueness and potential therapeutic applications .
生物活性
5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide, also known as CP-316819, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C25H23ClN4O5
Molecular Weight : 494.927 g/mol
CP-316819 primarily functions as an inhibitor of glycogen phosphorylase , an enzyme crucial for glucose metabolism. It binds to the regulatory site on the less active 'b' form of glycogen phosphorylase, inhibiting its conversion to the more active 'a' form. This action reduces glycogen breakdown into glucose, thereby assisting in the regulation of blood sugar levels, which is particularly beneficial in the context of type 2 diabetes management .
1. Cellular Effects
The compound influences several cellular processes:
- Modulation of Cell Signaling : CP-316819 affects various signaling pathways that regulate cellular metabolism and gene expression.
- Enzyme Interaction : It exhibits high affinity binding to multiple receptors and enzymes, altering their catalytic activities.
2. Metabolic Pathways
CP-316819 is involved in various metabolic pathways, interacting with enzymes that facilitate its biotransformation. This interaction is critical for understanding its pharmacokinetics and dynamics within biological systems.
3. Dosage Effects in Animal Models
Research indicates that the effects of CP-316819 can vary significantly with dosage in animal models. Higher doses have been associated with more pronounced biological effects, suggesting a dose-dependent response.
Table 1: Summary of Biological Activities
Case Study: Diabetes Management
In a study focusing on diabetes treatment, CP-316819 demonstrated significant efficacy in controlling blood glucose levels in diabetic animal models. The compound's ability to inhibit glycogen phosphorylase was linked to improved metabolic control and reduced hyperglycemia .
特性
IUPAC Name |
5-chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c1-25(29-2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLRDLTRCEUHG-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110382 | |
Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301110382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186392-43-8 | |
Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186392-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CP-316819 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301110382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 186392-43-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CP-316819 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN4ZZX5ECD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide (CP-316819) in the context of diabetes treatment?
A: CP-316819 acts as an inhibitor of glycogen phosphorylase, a key enzyme involved in glucose metabolism. Specifically, it binds to a regulatory site on the less active 'b' form of glycogen phosphorylase, preventing its transformation into the more active 'a' form. [] This inhibition reduces the breakdown of glycogen into glucose, thereby helping to regulate blood sugar levels and potentially serving as a chemotherapy for hyperglycemia in type 2 diabetes. []
Q2: How does the research presented in the papers differentiate between the roles of AMPK and glycogen in regulating mTORC1 signaling and muscle protein synthesis (MPS) after resistance exercise?
A: Knudsen et al. utilized genetically modified mice (AMPK-KD) with impaired AMPK activity to dissect the interplay between AMPK, glycogen, and mTORC1 signaling in response to resistance exercise. [] They demonstrated that while AMPK activity increased post-exercise, it did not necessarily inhibit mTORC1 signaling or MPS in wild-type mice. [] Interestingly, AMPK-KD mice exhibited reduced basal glycogen levels and impaired MPS compared to wild-type mice. [] Furthermore, artificially increasing muscle glycogen levels in both genotypes enhanced mTORC1 signaling and MPS, particularly in the AMPK-KD mice. [] This suggests that glycogen availability, potentially independent of AMPK, plays a crucial role in regulating mTORC1 signaling and MPS following exercise. []
Q3: Beyond its role in diabetes, what other research avenues are suggested for CP-316819 based on its mechanism of action?
A: While CP-316819's potential as a diabetes therapeutic is highlighted, its specific targeting of glycogen phosphorylase opens avenues for exploring its utility in other areas. For instance, understanding its influence on muscle glycogen content and subsequent impact on mTORC1 signaling and MPS could be relevant for research on muscle growth, athletic performance, and age-related muscle loss. [] Further investigations into its impact on cellular signaling pathways beyond AMPK could reveal novel therapeutic applications in conditions where dysregulated glucose metabolism plays a role.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。